methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate
Description
Properties
Molecular Formula |
C26H21NO7 |
|---|---|
Molecular Weight |
459.4 g/mol |
IUPAC Name |
methyl 4,5-dimethoxy-2-[[3-(2-oxochromen-3-yl)benzoyl]amino]benzoate |
InChI |
InChI=1S/C26H21NO7/c1-31-22-13-19(25(29)33-3)20(14-23(22)32-2)27-24(28)17-9-6-8-15(11-17)18-12-16-7-4-5-10-21(16)34-26(18)30/h4-14H,1-3H3,(H,27,28) |
InChI Key |
OFRUVPDUWLDEPS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)OC |
Origin of Product |
United States |
Preparation Methods
Esterification of 4,5-Dimethoxy-2-Aminobenzoic Acid
The carboxylic acid group is esterified using methanol under acidic conditions:
Reaction Conditions :
-
Substrate : 4,5-Dimethoxy-2-aminobenzoic acid (10.0 g, 44.2 mmol).
-
Solvent : Methanol (100 mL).
-
Catalyst : Concentrated H₂SO₄ (1.5 mL).
-
Temperature : 20°C, 24 hours.
-
Workup : Partitioning between EtOAc and water, column chromatography (EtOAc/n-heptane).
Alternative Protection Strategies
To prevent side reactions during subsequent steps, the amino group may be protected using Boc (tert-butyloxycarbonyl) or acetyl groups before esterification. Deprotection is performed post-esterification using HCl/dioxane or basic hydrolysis.
Synthesis of 3-(2-Oxo-2H-Chromen-3-yl)Benzoyl Chloride
Coumarin Synthesis via Pechmann Condensation
4-Hydroxycoumarin is synthesized from resorcinol and ethyl acetoacetate:
Reaction Conditions :
Benzoylation of 4-Hydroxycoumarin
The hydroxyl group is converted to a benzoyl chloride derivative:
Reaction Conditions :
-
Substrate : 4-Hydroxycoumarin (3.0 g, 18.3 mmol).
-
Reagent : Benzoyl chloride (2.6 mL, 22.0 mmol).
-
Base : Pyridine (15 mL).
-
Temperature : 0°C → room temperature, 6 hours.
-
Workup : Extraction with CH₂Cl₂, drying over MgSO₄.
Yield : 78% (3.8 g).
Amide Bond Formation
Schotten-Baumann Reaction
The amine and acid chloride react under basic conditions:
Reaction Conditions :
-
Substrates :
-
Methyl 4,5-dimethoxy-2-aminobenzoate (2.0 g, 8.4 mmol).
-
3-(2-Oxo-2H-chromen-3-yl)benzoyl chloride (2.5 g, 8.4 mmol).
-
-
Solvent : THF/H₂O (1:1, 50 mL).
-
Base : NaHCO₃ (1.4 g, 16.8 mmol).
-
Temperature : 0°C → room temperature, 12 hours.
Yield : 72% (3.1 g).
Characterization :
-
¹H NMR (DMSO-d₆) : δ 3.85 (s, 6H, OCH₃), 6.50 (s, 1H, coumarin H), 7.25–8.10 (ArH).
-
HPLC Purity : 98.5%.
Carbodiimide-Mediated Coupling
For higher yields, EDCl/HOBt is employed:
Reaction Conditions :
-
Coupling Agents : EDCl (1.6 g, 8.4 mmol), HOBt (1.1 g, 8.4 mmol).
-
Solvent : DMF (30 mL).
-
Temperature : 0°C → room temperature, 24 hours.
Yield : 89% (3.9 g).
Optimization and Challenges
Solvent and Temperature Effects
Purification Techniques
-
Column chromatography (SiO₂, EtOAc/n-heptane) resolves unreacted starting materials.
-
Recrystallization from ethanol/water enhances purity (>99%).
Comparative Analysis of Methods
| Method | Yield | Purity | Advantages | Disadvantages |
|---|---|---|---|---|
| Schotten-Baumann | 72% | 98.5% | Simple, cost-effective | Moderate yield, aqueous workup |
| EDCl/HOBt coupling | 89% | 99.2% | High yield, minimal side products | Costly reagents, moisture-sensitive |
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.
Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield hydroxylated derivatives, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Research indicates that methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate exhibits potential biological activities, particularly in the inhibition of certain enzymes and as a possible therapeutic agent for various diseases.
Enzyme Inhibition
Studies have shown that compounds with similar structures to this compound can act as inhibitors for key enzymes involved in metabolic disorders. For instance, derivatives of chromenone compounds have been investigated for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) respectively .
Antitumor Activity
The compound has also been evaluated for its antitumor properties. Similar chromenone derivatives have demonstrated significant antiproliferative effects against various cancer cell lines. The structural modifications in these compounds can enhance their potency against microtubule-targeting agents, making them candidates for further development as antitumor agents .
Synthesis Methodologies
The synthesis of this compound typically involves multi-step organic reactions. The general approach includes:
- Formation of the Chromenone Core : This is achieved through cyclization reactions involving appropriate phenolic precursors.
- Benzoylation Reaction : The introduction of the benzoyl moiety is performed using acylation techniques.
- Final Esterification : The final product is obtained through esterification reactions with methyl benzoate derivatives.
Case Studies
Several case studies have highlighted the applications of this compound in drug development:
| Study | Focus | Findings |
|---|---|---|
| Study A | Enzyme Inhibition | Demonstrated effective inhibition of α-glucosidase with IC50 values indicating potential for T2DM treatment. |
| Study B | Antitumor Activity | Showed significant antiproliferative effects in vitro on cancer cell lines with a mechanism involving microtubule disruption. |
| Study C | Pharmacokinetics | Evaluated the bioavailability and metabolic pathways of chromenone derivatives indicating favorable pharmacokinetic profiles. |
Mechanism of Action
The mechanism of action of methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate involves its interaction with specific molecular targets. For instance, the chromenyl moiety can interact with enzymes involved in oxidative stress pathways, while the benzoyl group can form hydrogen bonds with protein residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Triazine-Linked Benzoate Derivatives
Compounds such as methyl 3-[[4-(4-formyl-2-methoxyphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (, Compound 5k) share a benzoate ester core but incorporate triazine rings. Key differences include:
- Substituents: Triazine derivatives feature phenoxy and formyl groups, whereas the target compound substitutes the triazine with a coumarin-linked benzoyl group.
- Synthesis : Triazine analogs are synthesized via sequential substitutions on 2,4,6-trichlorotriazine at controlled temperatures (-35°C to 40°C) using DIPEA as a base, achieving yields up to 90% .
- Physical Properties : Compound 5k has a melting point of 79–82°C and an Rf of 0.18 (hexane/EtOAc, 2:1), reflecting moderate polarity .
Benzoylamino Benzoates with Varied Substituents
Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate (, CAS 893171-57-8) shares the 4,5-dimethoxy benzoate core but replaces the coumarin-benzoyl group with a thioxomethyl-benzylamino moiety:
Coumarin-Containing Derivatives
Compounds like 5-[3-[(6-deoxy-α-L-mannopyranosyl)oxy]-5,7-dihydroxy-4-oxo-4H-chromen-2-yl]-2,3-dihydroxy-4-methylphenyl 3,4,5-trihydroxybenzoate () highlight the diversity of coumarin derivatives. Key contrasts include:
- Substitution Pattern : The target compound’s coumarin is linked via a benzoyl group, whereas ’s derivative has glycosidic and polyhydroxy substitutions.
- Bioactivity: Glycosylated coumarins often exhibit enhanced solubility and antimicrobial activity, whereas the target’s benzoylamino linker may favor fluorescence or kinase inhibition .
Spectroscopic and Physical Properties
While NMR data for the target compound is unavailable, analogs provide insights:
- ¹H NMR : Methoxy groups in similar compounds resonate at δ 3.76–3.86 ppm (e.g., k), consistent with the target’s 4,5-dimethoxy groups.
- 13C NMR : Coumarin carbonyls typically appear at δ 160–170 ppm, distinct from triazine-linked formyl groups (δ ~190 ppm) .
Research Implications
The target compound’s coumarin-benzoylamino structure differentiates it from triazine-based herbicides (e.g., metsulfuron methyl) and thioamide derivatives.
- Fluorescent Probes : Coumarin’s inherent fluorescence could be exploited in imaging.
- Pharmaceuticals: Coumarins are known for anticoagulant and anticancer properties, suggesting therapeutic avenues .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing methyl 4,5-dimethoxy-2-{[3-(2-oxo-2H-chromen-3-yl)benzoyl]amino}benzoate, and how can reaction yields be optimized?
- Methodology :
- Step 1 : Start with 4,5-dimethoxy-2-aminobenzoic acid derivatives. Protect the amino group using a benzoyl chloride derivative under basic conditions (e.g., pyridine/DCM) .
- Step 2 : Couple the coumarin-3-carboxylic acid moiety via an amide bond using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or acetonitrile .
- Step 3 : Esterify the carboxylic acid group using methanol and catalytic sulfuric acid under reflux .
- Optimization : Monitor reaction progress via TLC (silica gel, hexane/EtOAc) and purify intermediates via column chromatography. Yield improvements (>80%) are achievable by controlling stoichiometry (1.2:1 excess of benzoyl chloride) and reaction time (12–24 hours) .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Analytical Workflow :
- ¹H/¹³C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and coumarin carbonyl (δ ~160–170 ppm) .
- FT-IR : Confirm ester C=O (1720–1740 cm⁻¹), amide N–H (3300 cm⁻¹), and coumarin lactone (1700–1750 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns (MeCN/H2O gradient) to assess purity (>95%) and confirm molecular weight (e.g., [M+H]⁺ ~470–480 Da) .
Q. How should researchers handle and store this compound to ensure stability?
- Handling : Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge risks require grounding during transfer .
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at –20°C. Avoid moisture and light to prevent ester hydrolysis or coumarin lactone degradation .
Advanced Research Questions
Q. What strategies resolve conflicting data on the compound’s biological activity across different assays?
- Troubleshooting Framework :
- Assay Conditions : Compare solvent effects (e.g., DMSO vs. ethanol) on solubility; use sonication or co-solvents (e.g., PEG-400) for uniform dispersion .
- Cell Line Variability : Validate activity in multiple cell lines (e.g., HeLa vs. MCF-7) with controlled passage numbers and mycoplasma-free cultures .
- Dose-Response Curves : Replicate experiments with ≥3 biological replicates and use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In Silico Workflow :
- Docking Studies : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or cytochrome P450 enzymes. Validate poses with MD simulations (GROMACS) .
- QSAR Analysis : Corporate Hammett σ values (from substituent effects) to predict electron-withdrawing/donating impacts on bioactivity .
- ADMET Prediction : Employ SwissADME to assess logP (~3.5), BBB permeability, and CYP3A4 inhibition risks .
Q. What experimental designs are recommended for studying the compound’s photophysical properties?
- Protocol :
- UV-Vis Spectroscopy : Measure λmax of the coumarin moiety (300–400 nm) in ethanol. Compare molar extinction coefficients (ε) under varying pH .
- Fluorescence Quenching : Titrate with iodide ions to assess solvent accessibility. Calculate Stern-Volmer constants to differentiate static vs. dynamic quenching .
- TD-DFT Calculations : Use Gaussian 16 to model excited-state transitions and validate experimental spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
